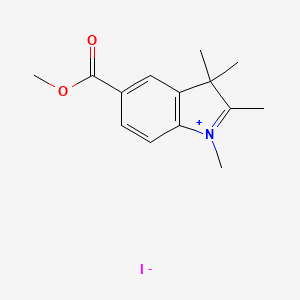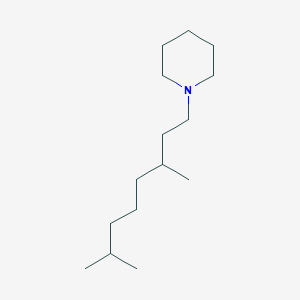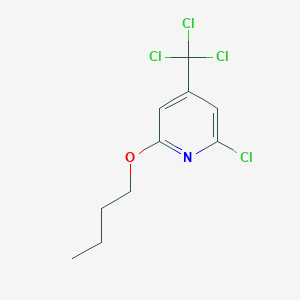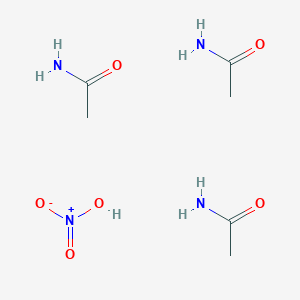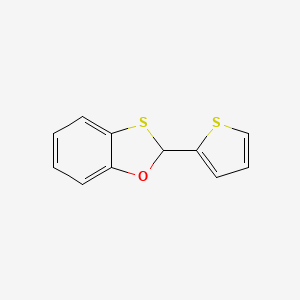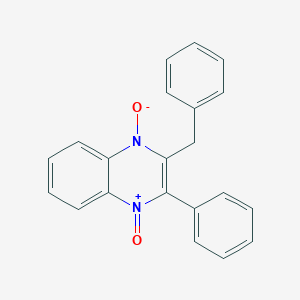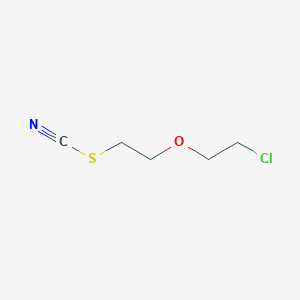![molecular formula C12H18O3 B14633123 5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate CAS No. 56672-00-5](/img/structure/B14633123.png)
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate: is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate typically involves the use of specific catalysts and reaction conditions to achieve the desired structure. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of tandem catalysis and efficient synthetic routes are often employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in a variety of products depending on the substituents introduced.
Scientific Research Applications
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate has several applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the synthesis of other complex molecules or materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can influence biological processes or chemical synthesis. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate is unique due to its specific ring structure and functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer different reactivity profiles or biological activities, making it valuable for targeted research and development.
Properties
CAS No. |
56672-00-5 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(5,5-dimethyl-2-oxo-7-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C12H18O3/c1-7(13)15-10-6-8-9(14)4-5-12(2,3)11(8)10/h8,10-11H,4-6H2,1-3H3 |
InChI Key |
ZSIDKMDHEQIJSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2C1C(CCC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


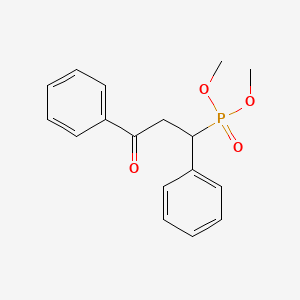
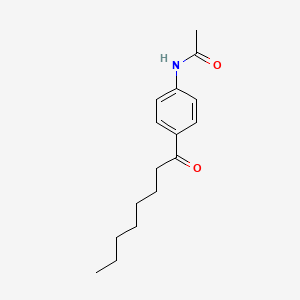
![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)
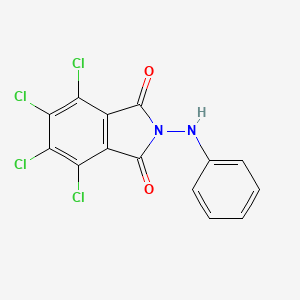

![N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14633087.png)
